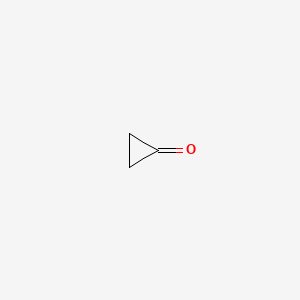

Cyclopropanone

Vue d'ensemble

Description

Cyclopropanone is a cyclic ketone with the chemical formula C₃H₄O. It is the simplest cyclic ketone and is characterized by a three-membered ring structure. This unique structure imparts significant strain to the molecule, making it highly reactive. This compound is an intriguing subject of study in organic chemistry due to its unusual properties and behavior .

Synthetic Routes and Reaction Conditions:

Indirect Synthesis: this compound can be synthesized indirectly through a series of reactions starting with cyclopropenone. Cyclopropenone is first transformed into a derivative and then reduced to yield this compound.

Photolysis: Another method involves the photolysis of certain precursors.

Reaction of Ketene with Diazomethane: this compound can also be prepared by reacting ketene with diazomethane in an unreactive solvent such as dichloromethane.

Industrial Production Methods: Due to its high reactivity and instability, this compound is not typically produced on an industrial scale. Its synthesis is mainly confined to laboratory settings where precise control over reaction conditions can be maintained .

Types of Reactions:

Nucleophilic Addition: this compound readily undergoes nucleophilic addition due to the strain in its three-membered ring and the presence of a carbonyl group.

Cycloadditions: this compound can participate in [3 + 4] cycloadditions with dienes and [3 + 2] additions to carbonyl groups.

Favorskii Rearrangement: Cyclopropanones are intermediates in the Favorskii rearrangement with cyclic ketones, where carboxylic acid formation is accompanied by ring-contraction.

Common Reagents and Conditions:

Nucleophiles: Carboxylic acids, primary and secondary amines, alcohols.

Cycloaddition Partners: Dienes, carbonyl compounds.

Major Products:

Adducts: Formed from nucleophilic addition reactions.

Cycloaddition Products: Resulting from [3 + 4] and [3 + 2] cycloadditions.

Applications De Recherche Scientifique

Cyclopropanone has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic compounds.

Pharmaceuticals: this compound derivatives are explored for their potential therapeutic properties.

Materials Science: Its unique reactivity profile makes it useful in the development of novel materials.

Polymers: this compound can be used in the synthesis of specialized polymers.

Mécanisme D'action

The high reactivity of cyclopropanone is primarily due to the strain in its three-membered ring and the presence of a carbonyl group. This strain makes the molecule highly electrophilic, allowing it to readily undergo nucleophilic addition reactions. The carbonyl group also facilitates cycloaddition reactions, where this compound can act as a 1,3-dipole .

Comparaison Avec Des Composés Similaires

Cyclopropenone: Another three-membered ring compound but with a different reactivity profile due to the presence of a double bond.

Cyclobutanone: A four-membered ring ketone with less strain and different reactivity compared to cyclopropanone.

Acetone: A simple acyclic ketone with a similar carbonyl group but without the ring strain.

Uniqueness of this compound: this compound’s uniqueness lies in its highly strained three-membered ring structure, which imparts significant reactivity and makes it a valuable intermediate in organic synthesis .

Activité Biologique

Cyclopropanone is a three-membered cyclic ketone characterized by its unique structural properties and reactivity. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial, antitumor, and enzyme-inhibiting effects. Understanding the biological activity of this compound is crucial for its potential applications in drug design and development.

This compound and its derivatives exhibit a range of biological activities, primarily through their interactions with various biological targets. The biological mechanisms can be categorized as follows:

- Enzyme Inhibition : this compound acts as an inhibitor for several enzymes, impacting metabolic pathways. For instance, it has been shown to inhibit aldehyde dehydrogenase (ALDH) in brain tissues, which is significant for understanding its neurochemical effects .

- Antimicrobial Properties : this compound derivatives have demonstrated effectiveness against various pathogens. Their ability to disrupt microbial cell membranes or interfere with metabolic processes contributes to their antimicrobial activity .

- Antitumor Activity : Some studies indicate that this compound derivatives can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies. The mechanism often involves the generation of reactive oxygen species (ROS), leading to cellular stress and death .

Structure-Activity Relationship (SAR)

The biological potency of cyclopropanones is often influenced by their structural features. The introduction of functional groups at specific positions on the cyclopropane ring can enhance or diminish their biological activities. For example:

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Hydroxyl Group | Increases enzyme inhibition | |

| Halogen Substituents | Enhances antimicrobial properties | |

| Alkyl Chains | Modulates lipophilicity and membrane permeability |

Case Studies

Several case studies highlight the practical implications of this compound's biological activities:

- Case Study 1 : A study on the use of this compound derivatives in treating bacterial infections demonstrated significant reductions in bacterial load in animal models. The mechanism was attributed to membrane disruption and inhibition of essential bacterial enzymes .

- Case Study 2 : Research involving this compound's antitumor properties showed promising results in vitro, where specific derivatives were able to induce apoptosis in human cancer cell lines. Further investigation revealed that these compounds activated caspase pathways, leading to programmed cell death .

Propriétés

IUPAC Name |

cyclopropanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O/c4-3-1-2-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBRYJMZLIYUJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198202 | |

| Record name | Cyclopropanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5009-27-8 | |

| Record name | Cyclopropanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5009-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005009278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.